molecular formula C23H27N3O2S B2676085 N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-40-4

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2676085
CAS No.: 893788-40-4
M. Wt: 409.55
InChI Key: NJGNCUPSIUENFZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide ( 893788-40-4) is a synthetic organic compound with the molecular formula C23H27N3O2S and a molecular weight of 409.55 g/mol . This acetamide derivative features a complex 1'H-spiro[cycloheptane-1,2'-quinazoline] ring system, a structure known to be of significant interest in medicinal chemistry research . While specific studies on this exact molecule are limited, its core structure is related to spiroquinazoline compounds that have been synthesized and investigated for their potential biological activities. Recent scientific literature indicates that structurally similar spiro[benzo[h]quinazoline] compounds have been evaluated for antibacterial and antitumor properties, with some showing activity in experimental models . The presence of the spirocyclic quinazoline moiety and the sulfanylacetamide functional group in its architecture makes it a valuable chemical entity for researchers exploring new pharmacologically active agents. This compound serves as a key intermediate or target molecule for researchers in drug discovery, particularly in the synthesis and development of novel heterocyclic compounds with potential therapeutic applications. It is supplied for laboratory research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-28-20-13-7-6-12-19(20)24-21(27)16-29-22-17-10-4-5-11-18(17)25-23(26-22)14-8-2-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGNCUPSIUENFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its effects.

Chemical Structure and Properties

The compound has a complex structure characterized by a methoxyphenyl group and a spiro-quinazoline moiety. Its molecular formula is C16H18N2OSC_{16}H_{18}N_2OS, with a molecular weight of approximately 298.39 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂OS
Molecular Weight298.39 g/mol
LogP3.4468
PSA21.59 Ų

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in microglial cells when stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating neuroinflammatory conditions.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. Studies have shown that it can mitigate the neurotoxic effects induced by various agents, including MPTP, which is known to cause dopaminergic neuron degeneration . The mechanism involves the modulation of signaling pathways associated with neuronal survival.

Cytokine Modulation

The compound also modulates cytokine release in human monocytes, particularly in response to HIV-1 Tat protein. This modulation suggests a broader application in diseases characterized by cytokine dysregulation .

In Vivo Studies

  • Neuroprotection in Animal Models : In a study involving mice treated with MPTP, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to untreated controls .

In Vitro Studies

  • Microglial Cell Line : In cultured microglial cells, this compound significantly reduced LPS-induced TNFα release, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Comparative Data

Compound Core Structure Substituents Biological Activity Reference
Target Compound Spiro[cycloheptane-quinazoline] 2-Methoxyphenyl, sulfanylacetamide Under investigation
N-(2,4-Difluorophenyl)-spiro[cyclopentane] Spiro[cyclopentane-quinazoline] 2,4-Difluorophenyl Kinase inhibition (hypothetical)
Compound 17 () Linear quinazoline 2-Methoxyphenyl, triazole Antimicrobial (MIC = 16 µg/mL)
Compound 38 () Sulfonylquinazoline 4-Methoxyphenyl, pyrrolidine Anticancer (IC50 < 10 µM)
MMP-9 Inhibitor () Hexahydroquinazoline Fluorophenyl, butanamide Antimetastatic (KD = 320 nM)

Discussion of Structural and Functional Trends

  • Spirocyclic Advantage : The target compound’s spiro architecture likely enhances binding pocket complementarity and resistance to enzymatic degradation compared to linear analogs .
  • Role of Substituents : Methoxy groups improve solubility, while fluorinated or chlorinated analogs prioritize lipophilicity and target engagement .
  • Linker Flexibility : Sulfanylacetamide bridges balance flexibility and rigidity, optimizing interactions with enzymes like MMP-9 or kinases .

Q & A

Basic Research Questions

Q. How is N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide synthesized, and what purification methods are recommended?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous sulfanyl acetamide derivatives are synthesized via thioether bond formation between a thiol-containing spiro-quinazoline intermediate and a bromoacetamide derivative. Reaction conditions (e.g., anhydrous DMF, base catalysis) and stoichiometric ratios (1:1.2 molar ratio of thiol to bromoacetamide) are critical for yield optimization . Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. What analytical techniques are used to confirm the structural identity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 3.85 ppm for methoxy protons, δ 167.9 ppm for carbonyl carbons) confirm substituent connectivity and spirocyclic geometry .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., observed [M+H]+^+ at m/z 265.0760 vs. calculated 265.0759) validates molecular weight .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves spirocyclic conformation and hydrogen-bonding networks, with R-factors <0.05 .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy (λmax ~280 nm).
  • Stability : Incubate at 37°C in simulated biological fluids (e.g., plasma, liver microsomes) and monitor degradation via HPLC at 0, 6, 12, and 24 hours. Adjust buffer conditions (e.g., 0.1% TFA) to enhance stability .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of the spirocyclic core be resolved?

  • Methodology : Spiro systems often exhibit disorder due to conformational flexibility. Use SHELXL’s PART and SIMU commands to model anisotropic displacement parameters. Validate with Rmerge (<5%) and CC1/2 (>90%) metrics from high-resolution datasets (d-spacing <1.0 Å). For ambiguous electron density, compare with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What experimental designs are optimal for evaluating enzyme inhibitory activity (e.g., MMP-9 inhibition)?

  • Methodology :

  • Fluorescence Polarization Assays : Use a quenched fluorescent substrate (e.g., DQ-gelatin) to measure MMP-9 activity. Pre-incubate the compound (0.1–100 µM) with MMP-9 for 30 minutes, then monitor fluorescence intensity (λex/λem = 495/515 nm) .
  • Surface Plasmon Resonance (SPR) : Immobilize MMP-9 on a CM5 chip and measure binding kinetics (KD) in real-time. Include positive controls (e.g., batimastat) to validate assay sensitivity .

Q. How does the sulfanyl group influence structure-activity relationships (SAR) in related acetamide derivatives?

  • Methodology :

  • Comparative SAR : Synthesize analogs with –S– , –O– , or –CH2 linkers. Test against biological targets (e.g., antimicrobial activity via MIC assays). For example, sulfanyl derivatives show 4–8x higher potency against E. coli (MIC = 8 µg/mL) compared to ether-linked analogs .
  • Computational Docking : Use AutoDock Vina to map sulfanyl interactions with enzyme active sites (e.g., hydrogen bonding with MMP-9’s Zn2+^{2+}-binding domain) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate Force Fields : Compare MM/GBSA binding free energies (ΔGcalc) with experimental IC50 values. Adjust parameters for sulfur-Zn2+^{2+} interactions if ΔGcalc underestimates potency .
  • Validate Assay Conditions : Ensure compound solubility (e.g., DMSO concentration <1%) and exclude aggregation artifacts via dynamic light scattering (DLS) .

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